2-butyl-3-[(4-methoxyphenyl)sulfanyl]-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-butyl-3-[(4-methoxyphenyl)sulfanyl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a unique structure combining a butyl group, a methoxyphenyl group, and a sulfanyl group attached to an isoindoline core
Preparation Methods
The synthesis of 2-butyl-3-[(4-methoxyphenyl)sulfanyl]-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps. One common method includes the reaction of 1-(4-methoxyphenyl)-1,3-heptanedione with an acrolein dimer, a halogenation reagent, and an acid catalyst in an organic solvent at temperatures ranging from 25°C to 100°C for 1-8 hours . The intermediate product is then further reacted in the presence of an acid catalyst to yield the final compound .
Chemical Reactions Analysis
2-butyl-3-[(4-methoxyphenyl)sulfanyl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-butyl-3-[(4-methoxyphenyl)sulfanyl]-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer properties, particularly through in silico studies and molecular docking.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-butyl-3-[(4-methoxyphenyl)sulfanyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. For instance, in anticancer research, it is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-butyl-3-[(4-methoxyphenyl)sulfanyl]-2,3-dihydro-1H-isoindol-1-one can be compared with other compounds containing similar functional groups:
Properties
Molecular Formula |
C19H21NO2S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-butyl-3-(4-methoxyphenyl)sulfanyl-3H-isoindol-1-one |
InChI |
InChI=1S/C19H21NO2S/c1-3-4-13-20-18(21)16-7-5-6-8-17(16)19(20)23-15-11-9-14(22-2)10-12-15/h5-12,19H,3-4,13H2,1-2H3 |
InChI Key |
PSOSDXRSDQFGNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=CC=CC=C2C1=O)SC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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